tert-butyl 3-methyl-1H-indole-1-carboxylate

Regioselective synthesis Indole functionalization Electrophilic aromatic substitution

Unprotected 3-methylindole leads to undesired C3 substitution and N-H side reactions. tert-Butyl 3-methyl-1H-indole-1-carboxylate (CAS 89378-43-8) solves this with absolute C2 regioselectivity and radical/oxidative stability. • Exclusive C2 functionalization: C3 blocked, >91% microwave-assisted coupling yield • Boc-stable under microwave conditions; deprotects with TFA/DCM • MW 231.29, XLogP 3.6, TPSA 31.2 Ų, 0 H-bond donors • Purity 97%; RT storage; ambient shipping

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 89378-43-8
Cat. No. B1279733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-methyl-1H-indole-1-carboxylate
CAS89378-43-8
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C
InChIInChI=1S/C14H17NO2/c1-10-9-15(13(16)17-14(2,3)4)12-8-6-5-7-11(10)12/h5-9H,1-4H3
InChIKeySMURSSZMVCOKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methyl-1H-indole-1-carboxylate: Procurement & Technical Baseline


tert-Butyl 3-methyl-1H-indole-1-carboxylate (CAS 89378-43-8) is an N-Boc-protected 3-methylindole derivative with molecular formula C₁₄H₁₇NO₂ and molecular weight 231.29 g/mol . As a protected indole building block, it features the tert-butyloxycarbonyl (Boc) group installed at the N1 position, rendering the indole nitrogen non-nucleophilic and enabling controlled functionalization at other positions (particularly C2) without competitive N-alkylation or oxidation side reactions [1]. The compound is commercially available in purities ranging from 95% to ≥97% from multiple vendors .

Building Block Type N-Boc-protected 3-methylindole
Key Feature Blocks N reactivity; enables C2-selective functionalization
Procurement Context Commercial grades with batch QC documentation available

Differentiation from Unprotected & N-Protected Indole Analogs


Generic substitution of tert-butyl 3-methyl-1H-indole-1-carboxylate with unprotected 3-methylindole (CAS 83-34-1) or alternative N-protected variants introduces distinct and quantifiable liabilities in synthetic workflows. Unprotected 3-methylindole possesses a nucleophilic NH group that undergoes hydrogen abstraction almost exclusively when exposed to tert-butoxyl radicals, whereas the N-Boc-protected derivative eliminates this reactivity pathway, enabling orthogonal reaction conditions [1]. Furthermore, among N-protected analogs, the Boc group confers enhanced stability toward oxidation during handling of air-sensitive intermediates [2]. The specific combination of a C3 methyl substituent plus N1-Boc protection directs electrophilic substitution regioselectively to the C2 position—a selectivity profile that differs from both unprotected 3-methylindole (which preferentially reacts at C3) and N-protected indoles lacking the C3 methyl group [3]. The evidence presented below quantifies these differences.

tert-Butyl 3-methyl-1H-indole-1-carboxylate
Unprotected 3-methylindole
N-Boc protected; non-nucleophilic N
Free NH; undergoes H-abstraction & competing reactions
Exclusive C2 electrophilic substitution
Preferential C3 substitution
Reported higher oxidation stability than phenylsulfonyl
May require alternative protection for air-sensitive steps

Quantitative Differentiation Evidence


C2 vs. C3 Regioselectivity Control by N-Boc Protection

In electrophilic substitution reactions, unprotected 3-methylindole directs incoming electrophiles preferentially to the C3 position due to the nucleophilic NH group. Installation of the N-Boc protecting group in tert-butyl 3-methyl-1H-indole-1-carboxylate eliminates this C3 reactivity, redirecting electrophilic attack exclusively to the C2 position [1]. This regiochemical switch is quantitative rather than partial: with unprotected 3-methylindole, C3 substitution is the dominant pathway, while N-Boc protection completely suppresses C3 reactivity, enabling exclusive C2 functionalization. Among N-protected analogs, the Boc group provides superior stability toward oxidation compared to phenylsulfonyl protection [2].

C2 vs. C3 Regioselectivity
Reported
Complete switch from C3 (unprotected) to exclusive C2 (N-Boc)
Supports synthesis of C2-functionalized 3-methylindole
Standard electrophilic aromatic substitution
Regioselective synthesis Indole functionalization Electrophilic aromatic substitution

Radical Hydrogen Abstraction Reactivity

A kinetic study of tert-butoxyl radical reactions with indole derivatives established that N-unsubstituted indoles (including 3-methylindole) undergo hydrogen abstraction almost exclusively at the NH bond [1]. Substitution at the N atom—as in tert-butyl 3-methyl-1H-indole-1-carboxylate—considerably decreases this reactivity [1]. The reactivity of indole derivatives toward tert-butoxyl radicals correlates with their electron-donor capacity, pointing to significant charge-transfer contribution to transition-state stability. By eliminating the NH bond through N-Boc protection, the compound's reactivity toward hydrogen-abstracting radical species is substantially attenuated compared to unprotected 3-methylindole.

Radical H-Abstraction
Class-level
N-substitution considerably decreases reactivity toward tert-butoxyl radicals
Supports use in radical-mediated or oxidative workflows
tert-Butoxyl radical context; review for other radical species
Radical chemistry Hydrogen abstraction Indole reactivity

Microwave-Assisted 3-Substituted Indole Synthesis Performance

tert-Butyl 3-methyl-1H-indole-1-carboxylate serves as a key substrate in microwave-assisted intramolecular arene–alkene coupling for the synthesis of 3-substituted indole derivatives, achieving a reported yield of approximately 91% [1]. This high-yielding protocol utilizes o-iodoanilino enamine substrates and provides a generally applicable route to 3-substituted indoles [1]. In contrast, analogous transformations with unprotected 3-methylindole are not feasible due to competitive N-alkylation and oxidation pathways, while alternative N-protecting groups may require harsher deprotection conditions or exhibit lower stability under microwave irradiation.

Microwave-Assisted Yield
Data to verify
~91% yield in arene–alkene coupling
Reported high-yielding performance as building block
Method requires o-iodoanilino enamine substrates
Microwave-assisted synthesis Indole coupling Synthetic methodology

Commercial Purity Specifications Across Vendors

tert-Butyl 3-methyl-1H-indole-1-carboxylate is commercially available with documented purity specifications ranging from 95% (Fluorochem) to 97% (Beyotime, Bidepharm) . The availability of ≥97% purity material, accompanied by batch-specific QC documentation including NMR, HPLC, or GC analysis, distinguishes this compound from less rigorously characterized N-protected indole analogs that may be offered only at lower purities or without analytical certification. For comparison, unprotected 3-methylindole (CAS 83-34-1) is typically offered at 98% purity by GC but lacks the N-protection required for controlled synthetic manipulation [1].

Commercial Purity
Specification review
97% (Beyotime, Bidepharm); 95% (Fluorochem) vs unprotected 98% (GC)
Verified purity specifications support procurement decisions
Batch-specific QC documentation available
Quality control Building block procurement Purity specification

Lipophilicity and Physicochemical Predictability

The computed lipophilicity of tert-butyl 3-methyl-1H-indole-1-carboxylate is XLogP3-AA = 3.6, with a topological polar surface area (TPSA) of 31.2 Ų and zero hydrogen bond donors . In comparison, unprotected 3-methylindole has a lower XLogP (~2.9-3.0) and one hydrogen bond donor (NH), resulting in different membrane permeability and solubility profiles. Among N-Boc-protected indole analogs, the C3 methyl substituent in this compound contributes approximately +0.5 logP units relative to the unsubstituted N-Boc-indole. These physicochemical parameters are computationally derived but provide a quantitative basis for selecting this specific building block in medicinal chemistry campaigns where predictable lipophilicity and the absence of H-bond donors are design requirements.

Lipophilicity
Class-level
XLogP3-AA = 3.6; TPSA = 31.2 Ų; HBD = 0
Predictable lipophilicity for medicinal chemistry design
Computational prediction; verify experimentally
Physicochemical properties Lipophilicity Drug design

Procurement & Application Scenarios


C2-Functionalized 3-Methylindole Synthesis via Regioselective Substitution

This compound is the building block of choice when synthetic routes require exclusive C2 functionalization of a 3-methylindole scaffold. The N-Boc protection combined with the C3 methyl group blocks C3 electrophilic substitution and directs reactivity to C2 [1]. This regioselectivity switch is absolute rather than preferential, distinguishing it from routes using unprotected 3-methylindole which inevitably produce C3-substituted products or require protecting group manipulations with lower overall efficiency.

Microwave-Assisted 3-Substituted Indole Library Synthesis

Based on demonstrated performance in microwave-assisted arene–alkene coupling achieving ~91% yield [2], this compound is well-suited for parallel synthesis or library production of 3-substituted indoles. The Boc group remains stable under the microwave conditions employed, enabling subsequent deprotection under mild acidic conditions (TFA/DCM) to liberate the free indole NH for further diversification.

Lead Optimization with Predictable Lipophilicity & Zero H-Bond Donors

With a computed XLogP of 3.6, TPSA of 31.2 Ų, and zero hydrogen bond donors , this N-Boc-protected building block offers a predictable lipophilicity increment and favorable passive permeability characteristics. It is particularly suitable for early-stage medicinal chemistry where maintaining a defined lipophilic range and avoiding additional H-bond donors are critical design constraints, and where the Boc group serves as a traceless protecting group to be removed after scaffold elaboration.

Radical-Mediated or Oxidative Transformations with NH Protection

For reaction sequences involving radical intermediates, oxidizing agents, or conditions that would otherwise degrade unprotected indoles via NH hydrogen abstraction [3], tert-butyl 3-methyl-1H-indole-1-carboxylate provides a stable, protected form of 3-methylindole. The N-Boc group substantially attenuates reactivity toward hydrogen-abstracting radical species while also conferring enhanced stability toward oxidation compared to alternative protecting groups such as phenylsulfonyl [4].

Application
Selection Property
Validation Focus
C2-Functionalized Indole Synthesis
N-Boc/3-Me regioselectivity profile
Confirm C2 selectivity under reaction conditions
Microwave-Assisted Library Synthesis
Boc stability under microwave irradiation
Validate reported synthetic performance and scalability
Lead Optimization (Lipophilicity)
Computed XLogP/TPSA and HBD profile
Verify predicted properties in lead series
Radical/Oxidative Transformations
Attenuated radical reactivity vs. unprotected
Assess stability under radical-generating conditions

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